Northalibroline

Description

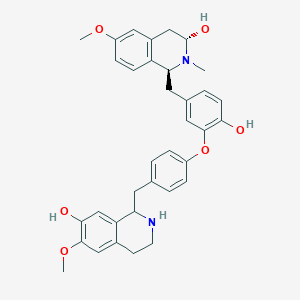

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-1-[[4-hydroxy-3-[4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N2O6/c1-37-30(27-10-9-26(41-2)17-24(27)19-35(37)40)15-22-6-11-31(38)34(16-22)43-25-7-4-21(5-8-25)14-29-28-20-32(39)33(42-3)18-23(28)12-13-36-29/h4-11,16-18,20,29-30,35-36,38-40H,12-15,19H2,1-3H3/t29?,30-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREGWBBWKKBCEU-PWXALIIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC2=C(C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)C=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CC2=C([C@@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)C=CC(=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923218 | |

| Record name | 1-[(4-Hydroxy-3-{4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120091-14-7 | |

| Record name | Northalibroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120091147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Hydroxy-3-{4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Botanical Origin and Isolation Methodologies of Northalibroline

Discovery and Historical Context of Northalibroline Isolation

The initial isolation and characterization of this compound were reported following phytochemical analysis of plant material collected in the early 1980s. Researchers investigating the alkaloid constituents of Turkish flora identified this novel compound from the roots and rhizomes of Thalictrum minus var. minus. researchgate.net The discovery was part of a broader effort to systematically study the chemical makeup of various Thalictrum species, which are known to be a rich source of isoquinoline (B145761) alkaloids. researchgate.netwikipedia.org The trivial name "this compound" was assigned to this newly identified 7, 12-demethylnorthalibrine. researchgate.net This work built upon a long history of chemical investigation into the Thalictrum genus, which has yielded a diverse array of alkaloids. nih.gov

Specific Botanical Source: Thalictrum minus var. minus L.

The definitive botanical source from which this compound was first isolated is Thalictrum minus var. minus L. researchgate.net This species, commonly known as lesser meadow-rue, is a herbaceous perennial recognized for its delicate, fern-like foliage. wikipedia.orgearthone.io The plant material used for the original isolation consisted of the dried and powdered roots and rhizomes, which were found to contain a complex mixture of alkaloids. researchgate.net

Thalictrum minus is a species with a wide geographic distribution. It is native to most of Europe, temperate Asia, and extends to Northwest Africa, Yemen, Ethiopia, and South Africa. wikipedia.orgtheferns.infoasianflora.com The specific variety minus has been identified in various parts of this range. The plant material that led to the discovery of this compound was collected from Kurbağalıbeli, near Sivas, Turkey, at an altitude of 1800 meters. researchgate.net The species thrives in diverse habitats, including dry limestone slopes, cliff ledges, sand dunes, and forest meadows. wikipedia.orgtheferns.infoefloras.org

The genus Thalictrum comprises 120-200 species of herbaceous perennials, distributed primarily across temperate regions of the world. wikipedia.orgrobsplants.com As part of the Ranunculaceae family, the genus is significant for its chemical diversity, particularly its production of benzylisoquinoline alkaloids. wikipedia.orgresearchgate.net The wide distribution of the genus across multiple continents points to its successful adaptation to various ecological niches. robsplants.com Taxonomically, Thalictrum is considered a complex genus, with ongoing research needed to clarify the boundaries between its numerous species and varieties. The presence of distinct alkaloid profiles, such as the one containing this compound in T. minus var. minus, contributes to the chemotaxonomic understanding of this intricate genus.

Phytochemical Fractionation and Extraction Techniques for Alkaloid Enrichment

The isolation of this compound from Thalictrum minus var. minus involved a multi-step process of extraction and fractionation designed to enrich and separate the various alkaloid constituents. The general procedure is outlined below:

Extraction: 750 grams of dried and powdered roots and rhizomes were subjected to Soxhlet extraction using 96% ethanol. This initial step serves to remove a broad spectrum of compounds from the plant material. researchgate.net

Fractionation: The crude ethanolic extract was then systematically fractionated to separate alkaloids based on their solubility and chemical properties (phenolic vs. non-phenolic). This process yielded several distinct alkaloid fractions. researchgate.net

Table 1: Yields from Alkaloid Fractionation of T. minus var. minus

| Alkaloid Fraction | Yield (g) |

|---|---|

| Ether-soluble non-phenolic alkaloids | 1.5 g |

| Chloroform-soluble non-phenolic alkaloids | 0.1 g |

| Phenolic bases | 0.1 g |

| Chloroform-soluble alkaloids | 1.6 g |

This table details the yields obtained from the initial fractionation of the crude extract from 750g of plant material. researchgate.net

Isolation: this compound was isolated from the "phenolic bases" fraction. This was achieved using preparative thin-layer chromatography (TLC) on silica (B1680970) gel with a solvent system of chloroform-methanol-ammonia (90:10:2). This chromatographic technique allowed for the separation of individual compounds, yielding 21 mg of this compound. researchgate.net

Co-occurrence of this compound with Known Alkaloids within Thalictrum minus var. minus

The phytochemical analysis of the Thalictrum minus var. minus specimen that yielded this compound also led to the isolation of several other known alkaloids from different fractions. This co-occurrence is typical for the genus, which is known to synthesize a variety of related alkaloid structures.

The alkaloids isolated alongside this compound from the same plant source include:

Thaliglucinone: Obtained from the chloroform-soluble alkaloid fraction. researchgate.net

Berberine (B55584): Isolated from both the chloroform-soluble and the quaternary alkaloid fractions. researchgate.net

Magnoflorine (B1675912): Isolated from the quaternary alkaloid fraction. researchgate.net

The presence of these compounds highlights the rich and diverse alkaloidal composition of Thalictrum minus var. minus.

Table 2: Alkaloids Identified in Thalictrum minus var. minus

| Compound Name | Alkaloid Class | Fraction Isolated From |

|---|---|---|

| This compound | Bisbenzylisoquinoline | Phenolic bases |

| Thaliglucinone | Aporphine (B1220529) | Chloroform-soluble |

| Berberine | Protoberberine | Chloroform-soluble & Quaternary |

This table summarizes the alkaloids discussed that were isolated from the same plant material. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| Berberine |

| Magnoflorine |

| This compound |

Structural Characterization and Chemical Classification of Northalibroline Within Dimeric Alkaloids

Classification as a Bisbenzylisoquinoline Alkaloid

Northalibroline is classified as a bisbenzylisoquinoline alkaloid. thieme-connect.comwikipedia.orgnih.govnih.gov This major group of isoquinoline (B145761) alkaloids is defined by a structure composed of two benzyltetrahydroisoquinoline units linked together. wikipedia.org These natural products are predominantly found in plant families such as Menispermaceae, Monimiaceae, Berberidaceae (barberry family), and Ranunculaceae (buttercup family). wikipedia.org

The fundamental structure of these molecules involves two primary components: a 1,2,3,4-tetrahydroisoquinoline (B50084) "head" and a 1-benzyl "tail". The linkages between the two monomeric units can occur in several ways, leading to subclassifications such as head-to-head, tail-to-tail, or head-to-tail dimers. wikipedia.org The connection between the units is typically formed by ether bridges, although carbon-carbon bonds can also be present. wikipedia.orgresearchgate.net this compound's classification as a bisbenzylisoquinoline alkaloid is based on its adherence to this fundamental dimeric structure, having been isolated and identified alongside other known alkaloids of this type. thieme-connect.com

Structural Relationship to Aporphinoid Dimer Subclasses

Aporphinoid alkaloids are one of the largest subclasses of benzylisoquinoline alkaloids, and they can exist as dimers. nih.gov These dimeric structures consist of two aporphinoid units, or an aporphine (B1220529) unit linked to another type of isoquinoline alkaloid, connected by either an ether or a C-C bond. researchgate.netnih.gov this compound is specifically considered an aporphine-benzylisoquinoline dimer, a category where one of the monomeric units has the characteristic tetracyclic aporphine ring system and the other is a benzylisoquinoline moiety. nih.govnih.gov

The structural diversity within aporphine-benzylisoquinoline dimers is largely determined by the nature of the monomer units and the position of the linkage between them. nih.gov These dimers can be categorized based on the biosynthetic precursors of each monomer (S-reticuline or S-coclaurine) and the location of the ether linkage that connects the two halves. nih.gov

Common linkage patterns involve an ether bond connecting the aporphine and benzylisoquinoline moieties at different carbon positions. For instance, the ether bond can be located between C-11 of the aporphine unit and C-12' of the benzylisoquinoline moiety. nih.gov Another variation involves a C-C bond, such as that seen in the uskudaramine type, which links C-8 of the aporphine unit to C-11' of the benzylisoquinoline part. nih.gov

Table 1: Examples of Linkage Patterns in Aporphine-Benzylisoquinoline Dimer Subtypes

| Dimer Subtype | Monomer Precursors | Linkage Position (Aporphine to Benzylisoquinoline) |

|---|---|---|

| Thalicarpine Type | Reticuline (B1680550)–Reticuline | C-11 → C-12' (Ether Bond) |

| Fetidine Type | Reticuline–Reticuline | C-9 → C-12' (Ether Bond) |

| Istanbulamine Type | Reticuline–Coclaurine (B195748) | C-11 → C-8' (Ether Bond) |

| Thalifaberine (B13768888) Type | Reticuline–Coclaurine | C-8 → C-12' (Ether Bond) |

| Pakistanine (B1207020) Type | Coclaurine–Coclaurine | C-4' → C-7 (Ether Bond) |

Thalifaberine-type dimers represent a specific subclass of aporphine-benzylisoquinoline alkaloids characterized by a distinct linkage pattern. nih.gov In these compounds, the two monomeric units are derived from reticuline and coclaurine precursors. The defining structural feature is an ether linkage between the C-8 position of the aporphine moiety and the C-12' position of the benzylisoquinoline moiety. nih.gov

This compound, while being an aporphine-benzylisoquinoline alkaloid, is structurally distinct from the thalifaberine-type. Its ¹H-NMR spectrum indicated the presence of a different structural arrangement. thieme-connect.com The specific linkage in this compound and related compounds involves an ether bond between C-8 of the aporphine unit and C-11' of the benzylisoquinoline unit, distinguishing it from the C-8 to C-12' linkage of the thalifaberine type. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation of Complex Alkaloids

The determination of the intricate structures of complex alkaloids like this compound relies heavily on modern spectroscopic methods. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for establishing molecular connectivity, stereochemistry, and elemental composition. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. libretexts.orgresearchgate.net One-dimensional (1D) NMR, particularly ¹H-NMR, provides crucial information about the chemical environment of hydrogen atoms in a molecule. The ¹H-NMR spectrum of this compound was instrumental in its initial characterization, indicating it was a new bisbenzylisoquinoline alkaloid. thieme-connect.com

For complex structures, 2D NMR techniques are employed to establish the connectivity between atoms. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to piece together fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, providing critical information for determining the relative stereochemistry and conformation of the molecule. researchgate.net

These advanced NMR methods are routinely used to establish the complete structure and stereochemistry of new aporphine-benzylisoquinoline alkaloids. nih.gov

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. nih.govnih.gov For the structural elucidation of novel alkaloids, high-resolution mass spectrometry (HRMS) is particularly valuable. acs.org

Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. acs.org For example, the analysis of a related compound by HRESIMS yielded a molecular formula of C₃₉H₄₄N₂O₆ by observing the protonated molecule [M+H]⁺ at m/z 637.3269. acs.org

Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion. nih.gov Analyzing these fragmentation patterns provides valuable clues about the structure of the molecule, helping to identify its constituent parts and how they are connected. This information complements the data obtained from NMR spectroscopy to confirm the proposed structure of a complex alkaloid. nih.gov

Biosynthetic Pathways of Northalibroline and Congeneric Alkaloids

Proposed Biosynthetic Origins of Bisbenzylisoquinoline Alkaloids in Thalictrum Species

Bisbenzylisoquinoline alkaloids (BBAs), including the precursors to northalibroline, are a major class of alkaloids found in plants of the Thalictrum genus. who.int These complex molecules are dimers of 1-benzylisoquinoline (B1618099) units. oup.com The biosynthesis of BBAs is thought to begin with the oxidative coupling of two benzylisoquinoline monomers. rsc.orgthieme-connect.com This coupling can occur at various positions, leading to a wide diversity of BBA structures. researchgate.net

In Thalictrum species, the formation of these dimeric alkaloids is a significant metabolic pathway. who.int For instance, the isolation of various BBAs from different Thalictrum species, such as Thalictrum minus, Thalictrum cultratum, and Thalictrum przewalskii, points to a common and evolutionarily conserved biosynthetic machinery. wikidata.orgnih.govresearchgate.net this compound itself was first isolated from Thalictrum minus var. minus. khcbaser.comuodiyala.edu.iq The structural diversity of BBAs arises from the different monomeric units involved and the regiochemistry of the ether linkages connecting them. nih.gov Aporphine-benzylisoquinoline dimers, the class to which this compound belongs, are characterized by an ether linkage between an aporphine (B1220529) moiety and a benzylisoquinoline moiety. nih.gov

The proposed biosynthetic route to these complex dimers involves the initial formation of monomeric benzylisoquinoline alkaloids. These monomers then undergo oxidative dimerization to form the characteristic bisbenzylisoquinoline scaffold. oup.com Further enzymatic modifications, such as hydroxylations, methylations, and the formation of methylenedioxy bridges, contribute to the vast array of BBA structures observed in nature. nih.gov

Precursor Incorporation Studies in Thalictrum Cell Cultures

Studies utilizing plant cell cultures have been instrumental in elucidating the biosynthetic pathways of alkaloids. In Thalictrum cell cultures, the production of alkaloids like berberine (B55584) has been extensively studied. researchgate.net These studies often involve feeding labeled precursors to the cell cultures and tracking their incorporation into the final products. For example, the addition of precursors like L-DOPA has been shown to be a key step in the biosynthesis of protoberberine alkaloids in Thalictrum flavum. nih.govfao.org

While specific precursor incorporation studies for this compound are not detailed in the provided results, the general principles derived from studies on related alkaloids in Thalictrum are applicable. For instance, the production of berberine, another prominent alkaloid in Thalictrum, is known to be influenced by the composition of the culture medium and the presence of specific precursors. researchgate.net The addition of spermidine (B129725) to Thalictrum minus cell cultures has been shown to stimulate berberine production. fao.orgsinica.edu.tw Such studies highlight the potential to manipulate alkaloid production in vitro and provide insights into the metabolic pathways.

The biosynthesis of the monomeric units of this compound likely follows the well-established pathways for benzylisoquinoline and aporphine alkaloids. These pathways begin with the amino acid tyrosine, which is converted through a series of steps to (S)-norcoclaurine, the central precursor for most benzylisoquinoline alkaloids. frontiersin.org Subsequent enzymatic reactions, including methylations and hydroxylations, lead to the formation of various monomeric alkaloids that can then be dimerized. frontiersin.org

Enzymatic Transformations and Catalytic Steps in Alkaloid Biosynthesis

The biosynthesis of complex alkaloids like this compound is a multi-step process catalyzed by a variety of enzymes. nih.govnih.govosti.gov Key enzyme families involved in the formation of the precursor benzylisoquinoline and aporphine alkaloids include cytochrome P450 monooxygenases (P450s), methyltransferases, and oxidoreductases. nih.govfrontiersin.org

Key Enzymatic Steps:

Pictet-Spengler Condensation: The initial step in benzylisoquinoline alkaloid biosynthesis is the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine. oup.com

Methylation: O-methyltransferases (OMTs) and N-methyltransferases (NMTs) play a crucial role in modifying the hydroxyl and amino groups of the benzylisoquinoline scaffold. frontiersin.orgnih.gov These methylation patterns are critical for the subsequent cyclization and dimerization reactions.

Hydroxylation and Bridge Formation: Cytochrome P450 enzymes are heavily involved in the hydroxylation of the aromatic rings and the formation of key structural features like the methylenedioxy bridge. nih.gov For example, canadine (B1168894) synthase, a P450 enzyme found in Thalictrum tuberosum, catalyzes the formation of the methylenedioxy bridge in the biosynthesis of berberine. nih.gov

Oxidative Coupling: The formation of the aporphine ring system and the dimerization of benzylisoquinoline units are achieved through oxidative coupling reactions, often catalyzed by P450 enzymes. oup.com For instance, berbamunine (B191780) synthase (CYP80A1) catalyzes the intermolecular C-O phenol (B47542) coupling to form bisbenzylisoquinoline alkaloids. oup.com

Enzymatic cascade reactions, where the product of one enzyme is directly channeled to the next, are also likely involved in the efficient synthesis of these complex molecules. nih.govfrontiersin.org

Mechanisms of Dimerization in Aporphine-Benzylisoquinoline Alkaloid Formation

The formation of the dimeric structure of this compound involves the coupling of an aporphine alkaloid with a benzylisoquinoline alkaloid. This dimerization is a key step that creates the final complex structure.

The primary mechanism for the formation of the ether linkage in aporphine-benzylisoquinoline dimers is believed to be an intermolecular C-O phenol coupling reaction . oup.com This type of reaction is often catalyzed by cytochrome P450 enzymes. oup.com The enzyme recognizes the two monomeric substrates and facilitates the formation of a specific ether bond between them.

The regioselectivity of this dimerization is crucial in determining the final structure of the alkaloid. In the case of aporphine-benzylisoquinoline dimers, the ether linkage can occur at different positions, leading to various structural types. nih.gov For example, in thalicarpine-type dimers, the ether bond is between C-8 of the aporphine unit and C-12' of the benzylisoquinoline unit. nih.gov

The formation of the aporphine moiety itself is a result of an intramolecular oxidative coupling of a benzylisoquinoline precursor. rsc.orgthieme-connect.comresearchgate.net This reaction involves the formation of a new carbon-carbon bond to create the characteristic tetracyclic aporphine skeleton. This process can be catalyzed by enzymes or proceed through radical-mediated mechanisms. rsc.org

In some cases, the dimerization can also involve a proaporphine intermediate, which then undergoes rearrangement to form the final aporphine structure within the dimer. mdpi.com The study of these dimerization mechanisms is an active area of research, with implications for the synthesis of novel dimeric alkaloids with potential pharmacological activities. nih.gov

Chemical Synthesis Approaches for Dimeric Aporphines and Analogues

General Synthetic Strategies for Complex Alkaloid Scaffolds

The construction of complex alkaloid frameworks, including the aporphine (B1220529) core, typically relies on a set of established and innovative synthetic strategies. A common approach involves the initial assembly of a core heterocyclic system, which is then further elaborated and cyclized to form the final polycyclic structure. nih.gov

For aporphine alkaloids, the 4H-dibenzo[de,g]quinoline tetracyclic core is the defining feature. nih.govacs.org Synthetic approaches often begin with the construction of a 1-benzyl-substituted tetrahydroisoquinoline (THIQ) skeleton. mdpi.com This intermediate serves as a versatile precursor for various cyclization reactions. Classic methods for building the THIQ core include the Bischler–Napieralski reaction, where a β-phenylethylamide is cyclized using a dehydrating agent like phosphorus oxychloride, followed by reduction of the resulting dihydroisoquinoline. acs.org Another fundamental method is the Pictet–Spengler reaction, which condenses a β-arylethylamine with an aldehyde or keto-acid to form the THIQ ring system. nih.gov

Once the core THIQ structure is in place, subsequent intramolecular reactions are employed to forge the final rings of the aporphine scaffold. nih.gov These strategies often diverge from biomimetic pathways to provide more efficient routes to the target molecules. acs.org The assembly of these complex scaffolds is a multi-step process that requires careful planning of protecting group strategies and the sequential formation of key bonds. nih.gov

Specific Methodologies for Diaryl Ether Bond Formation in Dimeric Aporphines

A critical step in the synthesis of many dimeric aporphine alkaloids, including Northalibroline analogues, is the formation of the diaryl ether linkage that connects the two monomeric units. researchgate.netnih.gov Several methodologies have been developed for this purpose, with the choice of method often depending on the specific substitution patterns and the stage at which the linkage is introduced (early-stage vs. late-stage). nih.govresearchgate.net

Three primary approaches for diaryl ether bond formation in this context are:

Ullmann Condensation: This classical method involves the copper-catalyzed reaction between a phenolic compound and an aryl halide. While historically significant, it often requires harsh reaction conditions and can result in low yields. researchgate.net An improved Ullmann synthesis using pentafluorophenylcopper (PFPC) as the coupling agent has been described for creating non-natural aporphine–benzylisoquinoline dimers in better yields. proquest.com The late-stage installation of the ether bond using this method allows for the separate synthesis and variation of the two monomeric units before the final coupling step. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): In this approach, a phenoxide nucleophile displaces a leaving group on an electron-deficient aromatic ring. This strategy was employed in an alternative synthesis of the dimeric alkaloid thalicarpine, where the diphenyl ether was formed early in the synthetic sequence before the elaboration of the aporphine and benzyltetrahydroisoquinoline units. nih.gov

Catalytic Aerobic Cross-Dehydrogenative Coupling: More recent advances have led to the development of copper-catalyzed aerobic cross-dehydrogenative coupling reactions. This method directly couples phenols and catechols under an oxygen atmosphere, offering a more efficient and atom-economical route. For example, this strategy was successfully applied to the synthesis of thalicarpine, achieving a 76% yield for the key coupling step. proquest.com

The location of the ether bond can vary, connecting different positions of the aporphine core (such as C8, C9, or C11) to another alkaloid monomer, which can be another aporphine, a pavine, or a benzylisoquinoline unit. nih.govmdpi.com

Biomimetic Synthesis Approaches for Alkaloid Structures

Biomimetic synthesis seeks to replicate the proposed biosynthetic pathways of natural products in the laboratory. For aporphine alkaloids, biosynthesis is believed to involve the intramolecular oxidative coupling of reticuline-type precursors. researchgate.net (S)-Reticuline is a key intermediate in the biosynthesis of numerous isoquinoline (B145761) alkaloids. acs.org

Laboratory syntheses have successfully mimicked this process. A key strategy is the electrophilic cyclization of reticuline (B1680550) derivatives. researchgate.net This can be achieved through oxidative dearomatization of the phenolic rings using hypervalent iodine(III) reagents to generate ortho-quinol intermediates. These highly reactive intermediates then undergo a subsequent acid-mediated electrophilic cyclization to yield the aporphine scaffold. researchgate.net Continuous-flow reactor technology has been particularly effective for these transformations, as it allows for the safe handling of sensitive intermediates and precise control over reaction conditions. researchgate.net

Another biomimetic approach is the acid-catalyzed rearrangement of naturally occurring proaporphine–benzylisoquinoline dimers. Heating these precursors in dilute acid can furnish dimeric aporphines of the pakistanine (B1207020) or khyberine types. proquest.commdpi.com This rearrangement mimics the dienone-phenol rearrangement step observed in natural pathways. researchgate.net Such biomimetic approaches not only provide access to the natural products but also offer insights into their biogenesis. researchgate.netnih.gov

Recent Advances in Carbon-Carbon and Carbon-Heteroatom Bond Formation Relevant to Alkaloid Synthesis

Modern synthetic organic chemistry has provided a powerful toolkit of reactions for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are central to the construction of complex alkaloids. researchgate.net Recent progress has focused on developing more efficient, selective, and sustainable methods. eurekaselect.com

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, Pd-catalyzed intramolecular phenol (B47542) ortho-arylation is a key step in several aporphine syntheses, used to form the biphenyl (B1667301) system inherent to the alkaloid core. nih.govmdpi.com Direct C-H arylation, where a C-H bond is directly coupled with an aryl halide, has also emerged as a powerful strategy for building the aporphine skeleton, often proceeding with high efficiency. acs.org

Hypervalent iodine reagents have proven to be versatile oxidants for promoting C-X bond formation. recercat.cat They are used in oxidative cyclizations, as seen in the biomimetic synthesis of aporphines, and can mediate a variety of other transformations under mild conditions. researchgate.netrecercat.cat

Furthermore, the development of transition-metal-free bond-forming reactions is a growing area of interest. The use of arynes, highly reactive intermediates generated from silylated aryl triflates, allows for the construction of multisubstituted arenes through cycloaddition, insertion, and multicomponent reactions, offering novel C-C and C-X bond formations. rsc.org Advances in cross-dehydrogenative coupling (CDC) reactions, which form a bond between two C-H bonds, represent a highly atom-efficient method for functionalizing heterocyclic cores alpha to a heteroatom, a common position for modification in alkaloid synthesis. researchgate.net The chemodivergent activation of stable C-F bonds is also being explored to create new pathways for C-C and C-X bond construction. nih.gov

Advanced Analytical Methodologies for Northalibroline Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

The development and validation of HPLC and UPLC methods are essential for the accurate quantification of Northalibroline in various matrices, including plant extracts and biological samples. These methods are tailored to achieve high resolution, sensitivity, and specificity.

For the analysis of bisbenzylisoquinoline alkaloids like this compound, reversed-phase chromatography is commonly employed. A typical UPLC method for the analysis of alkaloids from Thalictrum species, the genus from which this compound is isolated, utilizes a C18 column. plantsjournal.complantsjournal.comresearchgate.net The separation is often achieved using a gradient elution with a mobile phase consisting of an aqueous component (such as water with an acid additive like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. plantsjournal.complantsjournal.comresearchgate.netmdpi.com

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For the analysis of related alkaloids, calibration curves have shown good linearity with correlation coefficients (R²) of ≥0.9988 over a wide concentration range. plantsjournal.comresearchgate.net Precision is assessed by determining the relative standard deviation (RSD) for replicate injections, which is typically expected to be low. plantsjournal.comresearchgate.netnih.gov Accuracy is evaluated through recovery studies, with acceptable recovery values generally falling within a range of 98-101%. plantsjournal.comresearchgate.net

The following interactive data table provides an example of typical parameters for a validated UPLC method for the quantification of related alkaloids, which can be adapted for this compound analysis.

| Parameter | Typical Value/Range |

| Column | ACQUITY UPLC CSH™ C18 (or equivalent) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1 - 5 µL |

| Detection Wavelength | 254 nm (or based on UV maxima of this compound) |

| Linearity (R²) | ≥ 0.99 |

| Precision (RSD) | < 5% |

| Accuracy (Recovery) | 95 - 105% |

Electrophoretic Techniques for Purity and Heterogeneity Assessment (e.g., Capillary Gel Electrophoresis)

Capillary electrophoresis (CE) and its variants, such as Capillary Gel Electrophoresis (CGE), are powerful techniques for the assessment of purity and heterogeneity of charged molecules like alkaloids. nih.govmdpi.com These methods offer high efficiency, rapid analysis times, and require minimal sample and solvent consumption.

For the analysis of isoquinoline (B145761) alkaloids, CE coupled with mass spectrometry (CE-MS) has been successfully applied. nih.govjst.go.jp The separation in CE is based on the differential migration of analytes in an electric field. For alkaloids, which are typically basic and positively charged at acidic pH, a buffer system with a pH below their pKa is used. nih.gov Ammonium formate (B1220265) buffers are commonly employed in CE-MS of alkaloids. nih.gov

Capillary Gel Electrophoresis (CGE) can be particularly useful for assessing the presence of closely related impurities or degradation products that may not be resolved by HPLC. The gel matrix in CGE provides an additional sieving effect, enhancing the separation of molecules with similar charge-to-mass ratios but different sizes.

The following interactive table outlines typical conditions for the CE analysis of isoquinoline alkaloids, which could be optimized for this compound.

| Parameter | Typical Condition |

| Capillary | Fused-silica |

| Background Electrolyte | 50-100 mM Ammonium Formate (pH 3.0 - 5.0) |

| Applied Voltage | 20 - 30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry |

Hyphenated Techniques for Comprehensive Metabolite Profiling (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the comprehensive profiling of this compound and its metabolites in complex biological matrices. nih.gov The coupling of the high separation power of LC with the high sensitivity and specificity of tandem mass spectrometry allows for the detection and structural elucidation of compounds at very low concentrations. mdpi.comnih.gov

In a typical LC-MS/MS workflow, the effluent from the LC column is introduced into the mass spectrometer's ion source, where molecules are ionized, commonly using electrospray ionization (ESI). nih.gov The precursor ions corresponding to this compound and its potential metabolites are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for quantification. plantsjournal.complantsjournal.comresearchgate.net

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, can provide accurate mass measurements, which aids in the identification of unknown metabolites by determining their elemental composition. nih.govresearchgate.net

Spectroscopic and Binding Analysis for Ligand-Target Interaction Studies

Understanding the interaction of this compound with its biological targets is crucial for elucidating its mechanism of action. Various spectroscopic and binding analysis techniques can be employed for this purpose.

Fluorescence spectroscopy is a sensitive technique used to study the binding of small molecules to proteins. nih.gov Many proteins contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence can be quenched or enhanced upon ligand binding. nih.gov By monitoring these changes in fluorescence, binding parameters such as the binding constant (Ka) and the number of binding sites (n) can be determined.

Circular Dichroism (CD) spectroscopy is used to investigate conformational changes in a protein upon ligand binding. nih.gov The secondary and tertiary structure of a protein can be altered when a small molecule binds, and these changes can be detected by CD spectroscopy.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of binding.

Surface Plasmon Resonance (SPR) is a label-free technique for real-time monitoring of biomolecular interactions. In an SPR experiment, one of the interacting partners (e.g., the target protein) is immobilized on a sensor surface, and the other partner (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, allowing for the determination of association and dissociation rate constants.

The following interactive table summarizes these techniques and their applications in studying ligand-target interactions.

| Technique | Principle | Information Obtained |

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein upon ligand binding. | Binding constant (Ka), number of binding sites (n) |

| Circular Dichroism (CD) | Measures differences in the absorption of left- and right-circularly polarized light by chiral molecules. | Conformational changes in the target protein |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon molecular binding. | Association/dissociation kinetics, binding affinity |

Future Research Directions in Northalibroline and Dimeric Alkaloid Chemistry

Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms

A primary challenge and opportunity in alkaloid research is understanding their biosynthesis. For many benzylisoquinoline alkaloids (BIAs) and other dimeric structures, the precise enzymatic steps and regulatory networks that plants use to construct them remain only partially understood. sci-hub.se While tracer studies have proposed pathways, many remain uncharacterized at the molecular level. wikipedia.org

Future work must focus on moving beyond these proposed pathways to a detailed, molecular-level understanding. This involves identifying and characterizing the specific enzymes—such as cytochrome P450s, berberine (B55584) bridge enzymes (BBE), and O-methyltransferases—that catalyze the key reactions, particularly the critical oxidative coupling that joins the monomeric units. wikipedia.orgresearchgate.net The biosynthesis of bisbenzylisoquinoline alkaloids is theorized to occur via the dimerization of benzyltetrahydroisoquinoline monomers through oxidative phenol (B47542) coupling. uchile.cl

A promising strategy is the use of transcriptomics and genomics. By analyzing the gene expression profiles of alkaloid-producing plants like Thalictrum minus, researchers can identify candidate genes that are active during alkaloid synthesis. A landmark success in this area was the discovery of a 10-gene cluster in the poppy genome that encodes the entire biosynthetic pathway for the BIA noscapine. sci-hub.se Searching for similar gene clusters in the genomes of Thalictrum species could provide a complete blueprint for Northalibroline biosynthesis. Unraveling these pathways is not only of fundamental scientific interest but also opens the door to metabolic engineering, where these valuable compounds could be produced in more sustainable and scalable systems like yeast or plant cell cultures. sci-hub.secenmed.com

Rational Design and Synthesis of this compound Analogues with Tailored Bioactivity

The natural structure of this compound serves as a scaffold for chemical innovation. The rational design and synthesis of analogues—new molecules that are structurally similar to the parent compound but with targeted modifications—is a key direction for future research. This approach allows chemists to potentially enhance the molecule's inherent biological activities or to create entirely new functions. acs.org

The synthesis of dimeric alkaloid analogues has proven to be a valuable tool in rational drug design. nih.gov For example, research into other dimeric aporphine (B1220529) alkaloids has involved creating synthetic analogues to probe their structure-activity relationships (SAR), particularly for applications like anticancer agents. nih.gov This often involves advanced synthetic methods, such as enzyme-catalyzed or metal-catalyzed oxidative coupling reactions, to join the monomeric precursors. nih.gov

For this compound, future synthetic efforts could focus on several areas:

Modifying linker regions: The ether and biphenyl (B1667301) bonds that connect the two isoquinoline (B145761) units could be altered to change the molecule's flexibility and geometry.

Altering functional groups: The hydroxy and methoxy (B1213986) groups on the aromatic rings can be modified to influence solubility, stability, and interactions with biological targets. nih.gov

Creating hybrid dimers: Novel dimers could be synthesized by coupling a this compound monomer with a monomer from a different class of alkaloid to explore new chemical space.

These synthetic analogues would then be screened for various biological activities, guided by computational docking studies that can predict how these new structures might interact with specific proteins or biological pathways. explorationpub.com This iterative cycle of design, synthesis, and testing is fundamental to modern medicinal chemistry and could unlock the therapeutic potential of the this compound scaffold. researchgate.net

Development of Advanced Analytical Platforms for High-Throughput Natural Product Discovery

The discovery of novel alkaloids like this compound from complex natural sources is often a significant challenge. Future progress heavily relies on the development and application of advanced analytical platforms capable of rapidly screening and identifying compounds in crude plant extracts. nih.govthieme-connect.com

High-throughput screening (HTS) is essential for efficiently sifting through the vast chemical diversity of nature. bio-etc.comchemfaces.com This can involve photometric or other rapid bioassays to detect the presence of specific classes of compounds. For instance, a screening method for dimeric naphthylisoquinoline alkaloids was developed based on their characteristic UV absorption after oxidation. nih.govhimpharm.com

For structural elucidation, the combination of multiple analytical techniques is paramount. Modern approaches utilize hyphenated systems, most notably Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR). nih.gov The further integration of techniques like Circular Dichroism (LC-CD) creates a powerful triad (B1167595) that can provide detailed structural and stereochemical information directly from a complex mixture, often eliminating the need for tedious isolation of the pure compound. nih.govhimpharm.com These on-line methods are particularly suited for dimeric alkaloids, which can be present in low concentrations and are difficult to isolate. nih.gov The continued refinement of these platforms, including improvements in sensitivity and resolution, will accelerate the discovery of new this compound-type alkaloids and their characterization. nih.gov

Integration of Systems Biology Approaches for Comprehensive Understanding of Alkaloid Function

To fully comprehend the role of this compound and other dimeric alkaloids, research must look beyond the molecule itself to the biological system in which it functions. Systems biology provides a holistic framework for this by integrating multiple layers of biological data, including genomics, transcriptomics, proteomics, and metabolomics. cenmed.com

By applying these 'omics' technologies, researchers can build a comprehensive picture of how an alkaloid is produced, regulated, and what its effects are on the organism. bio-etc.com For example, a systems pharmacology approach was used to understand the anti-inflammatory mechanism of the alkaloid anatabine, revealing it to be an activator of the NRF2 pathway. nih.gov A similar approach could elucidate the currently unknown biological roles of this compound.

This integrated strategy is also revolutionizing the study of alkaloid biosynthesis. sci-hub.se By combining gene expression data (transcriptomics) with metabolite profiling (metabolomics) from an alkaloid-producing plant, scientists can directly link genes to specific biosynthetic steps. wikipedia.orgcenmed.com This approach has been proposed as a key strategy to finally unravel the complex metabolic pathways of Amaryllidaceae and benzylisoquinoline alkaloids. sci-hub.sewikipedia.org The ultimate goal is to create predictive models of alkaloid metabolism, which can then be used for metabolic engineering efforts to produce these valuable compounds in engineered microbial or plant systems, offering a sustainable alternative to harvesting from wild plant sources. cenmed.com

Q & A

Q. How can machine learning enhance the discovery of this compound derivatives with improved selectivity?

- Methodological Approach: Train QSAR models on curated datasets of this compound analogs. Validate predictions via parallel synthesis and high-content screening, prioritizing compounds with ≥50% selectivity over related targets .

Key Methodological Principles Derived from Evidence

- Clarity and Feasibility : Questions must align with measurable outcomes and resource constraints (e.g., avoiding overly broad toxicity screens without preliminary data) .

- Reproducibility : Detailed protocols and open-data practices are critical for resolving contradictions .

- Interdisciplinary Rigor : Integrate computational, synthetic, and biological validation to strengthen conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.